molecular formula C13H15BrN2O2 B2656233 tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate CAS No. 175531-13-2

tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate

Cat. No. B2656233
Key on ui cas rn: 175531-13-2
M. Wt: 311.179
InChI Key: QQHSPDNLUDVJEI-UHFFFAOYSA-N
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Patent
US05977101

Procedure details

NBS (8.43 g, 47.4 mmole) and AIBN (2.1 g, 12.8 mmole) were added to a solution of 1-BOC-2-methylbenzimidazole (10.0 g, 43.1 mmole) in CCl4 (120 mL) at reflux. After 21 hr, the reaction was cooled and filtered. The filtrate was concentrated, and the resulting brown oil was chromatographed on silica gel (15% EtOAc/hexanes) to afford the title product: 1H NMR (400 MHz, CDCl3) δ 7.94-8.01 (m, 1 H), 7.70-7.75 (m, 1 H), 7.31-7.44 (m, 2 H), 4.96 (s, 2 H), 1.75 (s, 9 H),
Name
Quantity
8.43 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C.[C:21]([N:28]1[C:32]2[CH:33]=[CH:34][CH:35]=[CH:36][C:31]=2[N:30]=[C:29]1[CH3:37])([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22]>C(Cl)(Cl)(Cl)Cl>[C:21]([N:28]1[C:32]2[CH:33]=[CH:34][CH:35]=[CH:36][C:31]=2[N:30]=[C:29]1[CH2:37][Br:8])([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22]

Inputs

Step One
Name
Quantity
8.43 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
2.1 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1C(=NC2=C1C=CC=C2)C
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting brown oil was chromatographed on silica gel (15% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1C(=NC2=C1C=CC=C2)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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